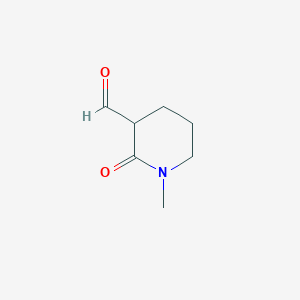![molecular formula C14H17Cl2N3O5 B15316034 2-(N-{[4-(4,5-dichloro-1H-pyrrole-2-carbonyl)morpholin-2-yl]methyl}acetamido)aceticacid](/img/structure/B15316034.png)
2-(N-{[4-(4,5-dichloro-1H-pyrrole-2-carbonyl)morpholin-2-yl]methyl}acetamido)aceticacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(N-{[4-(4,5-dichloro-1H-pyrrole-2-carbonyl)morpholin-2-yl]methyl}acetamido)acetic acid is a complex organic compound that features a pyrrole ring substituted with dichloro groups, a morpholine ring, and an acetamido group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-{[4-(4,5-dichloro-1H-pyrrole-2-carbonyl)morpholin-2-yl]methyl}acetamido)acetic acid typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring is synthesized through a condensation reaction involving a suitable precursor, such as a diketone or an α,β-unsaturated carbonyl compound, with an amine.
Chlorination: The pyrrole ring is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the dichloro substituents.
Morpholine Ring Formation: The morpholine ring is synthesized separately, often through the reaction of diethanolamine with a suitable halogenated compound.
Coupling Reaction: The chlorinated pyrrole and the morpholine ring are coupled using a linking agent, such as formaldehyde, under acidic conditions.
Acetamido Group Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
2-(N-{[4-(4,5-dichloro-1H-pyrrole-2-carbonyl)morpholin-2-yl]methyl}acetamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.
Substitution: The dichloro groups on the pyrrole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted pyrrole derivatives.
科学的研究の応用
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its ability to form stable complexes with metals could be useful in the development of new materials with specific electronic or catalytic properties.
Biological Studies: The compound can be used as a probe to study biological processes involving pyrrole-containing molecules or morpholine derivatives.
作用機序
The mechanism of action of 2-(N-{[4-(4,5-dichloro-1H-pyrrole-2-carbonyl)morpholin-2-yl]methyl}acetamido)acetic acid likely involves its interaction with specific molecular targets, such as enzymes or receptors. The dichloro-substituted pyrrole ring and the morpholine moiety may facilitate binding to these targets, leading to modulation of their activity. The acetamido group could also play a role in enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-(N-{[4-(4,5-dichloro-1H-pyrrole-2-carbonyl)morpholin-2-yl]methyl}acetamido)propanoic acid: Similar structure but with a propanoic acid group instead of acetic acid.
2-(N-{[4-(4,5-dichloro-1H-pyrrole-2-carbonyl)morpholin-2-yl]methyl}acetamido)butanoic acid: Similar structure but with a butanoic acid group instead of acetic acid.
Uniqueness
The uniqueness of 2-(N-{[4-(4,5-dichloro-1H-pyrrole-2-carbonyl)morpholin-2-yl]methyl}acetamido)acetic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the dichloro-substituted pyrrole ring and the morpholine moiety makes it particularly interesting for applications in medicinal chemistry and materials science.
特性
分子式 |
C14H17Cl2N3O5 |
|---|---|
分子量 |
378.2 g/mol |
IUPAC名 |
2-[acetyl-[[4-(4,5-dichloro-1H-pyrrole-2-carbonyl)morpholin-2-yl]methyl]amino]acetic acid |
InChI |
InChI=1S/C14H17Cl2N3O5/c1-8(20)19(7-12(21)22)6-9-5-18(2-3-24-9)14(23)11-4-10(15)13(16)17-11/h4,9,17H,2-3,5-7H2,1H3,(H,21,22) |
InChIキー |
SABQJUMMVQGGEU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N(CC1CN(CCO1)C(=O)C2=CC(=C(N2)Cl)Cl)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15315954.png)


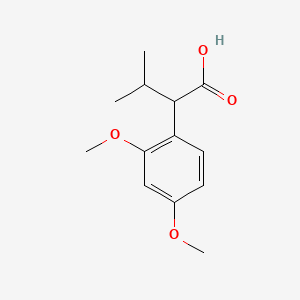

![[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 2-chloropyridine-3-carboxylate](/img/structure/B15315982.png)
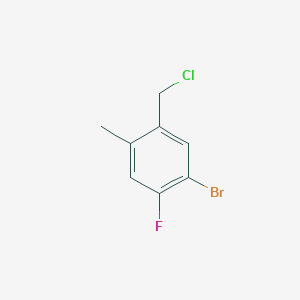
![rac-2-[(1R,3S)-3-aminocyclopentyl]ethan-1-ol](/img/structure/B15315998.png)
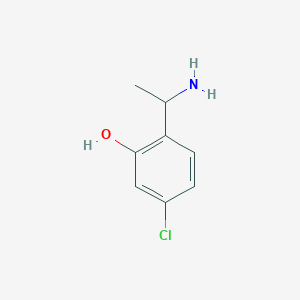

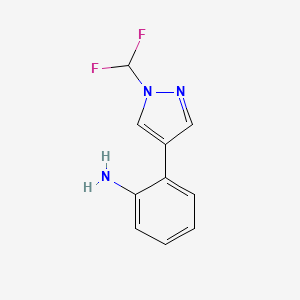
![(1S,2S)-1-[4-(cyclopropylcarbamamido)benzamido]-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B15316010.png)

